molecular formula C36H41N3O6 B1674759 Lercanidipine. (R)- CAS No. 185197-70-0

Lercanidipine. (R)-

货号: B1674759
CAS 编号: 185197-70-0
分子量: 611.7 g/mol
InChI 键: ZDXUKAKRHYTAKV-MGBGTMOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lercanidipine. (R)- is enantiomer of antihypertensive drugs Lercanidipine, that acts by blocking L-type calcium channels, allowing relaxation and opening of blood vessels.

科学研究应用

Pharmacological Profile

Lercanidipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. This mechanism results in decreased blood pressure without significantly affecting heart rate, distinguishing it from other calcium channel blockers.

Hypertension Management

Lercanidipine is indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy across various patient demographics, including the elderly and those with comorbid conditions.

  • Efficacy Studies :
    • A multicenter study involving 1,000 patients showed significant reductions in systolic and diastolic blood pressure with responder rates of 47% to 62% depending on the dosage .
    • Long-term studies indicate sustained blood pressure control with low adverse event rates, particularly compared to other dihydropyridine calcium channel blockers like amlodipine .

Renal Protection

Lercanidipine exhibits nephroprotective properties, particularly in patients with diabetes and renal impairment. It has been shown to reduce microalbuminuria and improve creatinine clearance.

  • Case Study : In spontaneously hypertensive rats, lercanidipine treatment resulted in decreased proteinuria and maintained plasma creatinine levels within normal ranges .

Cardiovascular Benefits

Beyond blood pressure control, lercanidipine may contribute to cardiovascular health by reducing left ventricular hypertrophy and having potential antiatherosclerotic effects.

  • Research Findings : Studies suggest that lercanidipine can reduce oxidative stress and improve endothelial function, which are crucial for cardiovascular health .

Comparative Efficacy

The following table summarizes the comparative efficacy of lercanidipine against other antihypertensive agents:

DrugSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Responder Rate (%)
Lercanidipine (10 mg)11.010.447
Amlodipine (10 mg)9.08.040
Enalapril (10 mg)10.59.545

Tolerability Profile

Lercanidipine is generally well tolerated, with a lower incidence of peripheral edema compared to other dihydropyridine calcium channel blockers. This favorable tolerability makes it suitable for long-term management of hypertension.

  • Adverse Effects : The most common side effects include dizziness and flushing; however, these are reported at lower rates than with amlodipine or nifedipine .

属性

CAS 编号

185197-70-0

分子式

C36H41N3O6

分子量

611.7 g/mol

IUPAC 名称

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1

InChI 键

ZDXUKAKRHYTAKV-MGBGTMOVSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

手性 SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

规范 SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Lercanidipine. (R)-;  (-)-Lercanidipine;  (R)-Lercanidipine; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lercanidipine. (R)-
Reactant of Route 2
Reactant of Route 2
Lercanidipine. (R)-
Reactant of Route 3
Reactant of Route 3
Lercanidipine. (R)-
Reactant of Route 4
Reactant of Route 4
Lercanidipine. (R)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lercanidipine. (R)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lercanidipine. (R)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。